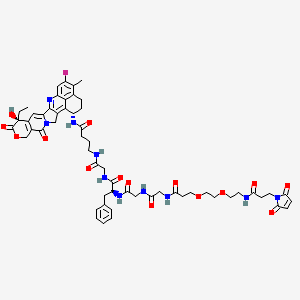

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

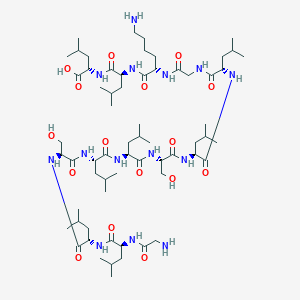

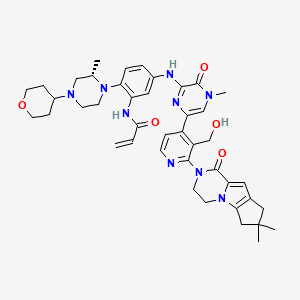

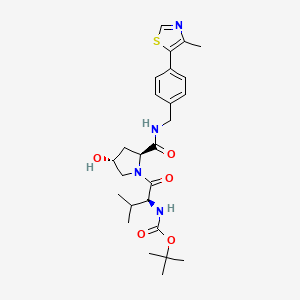

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . This compound consists of Exatecan, a potent topoisomerase I inhibitor, and a linker composed of polyethylene glycol (PEG) and a peptide sequence (Gly-Gly-Phe-Gly) . The linker is designed to be stable in circulation and cleavable by lysosomal enzymes within tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan involves several steps:

Synthesis of the Linker: The linker is synthesized by sequentially coupling the amino acids glycine, phenylalanine, and glycine to a polyethylene glycol (PEG) backbone.

Conjugation with Exatecan: The linker is then conjugated to Exatecan through a maleimide group, forming the final compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide linker in bulk.

Purification: The synthesized linker is purified using high-performance liquid chromatography (HPLC).

Conjugation and Final Purification: The linker is conjugated to Exatecan, and the final product is purified to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan undergoes several types of chemical reactions:

Hydrolysis: The peptide bonds in the linker can be hydrolyzed by lysosomal enzymes.

Reduction: The maleimide group can undergo reduction reactions.

Substitution: The maleimide group can also participate in substitution reactions with thiol groups

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using lysosomal enzymes.

Reduction: Reducing agents such as dithiothreitol (DTT).

Substitution: Thiol-containing compounds for substitution reactions

Major Products

Hydrolysis: Cleavage of the peptide linker, releasing Exatecan.

Reduction: Reduced maleimide derivatives.

Substitution: Thiol-substituted derivatives

Scientific Research Applications

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is primarily used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . Its applications include:

Chemistry: Used as a building block for synthesizing ADCs.

Biology: Studied for its stability and cleavage properties in biological systems.

Medicine: Investigated for its potential in targeted cancer therapy.

Industry: Utilized in the production of ADCs for preclinical and clinical research

Mechanism of Action

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan exerts its effects through the following mechanism:

Targeting Tumor Cells: The ADC targets specific antigens on tumor cells.

Internalization and Cleavage: The ADC is internalized by the tumor cell, and the linker is cleaved by lysosomal enzymes.

Release of Exatecan: Exatecan is released within the tumor cell, inhibiting topoisomerase I and inducing cell death

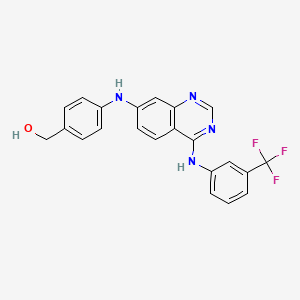

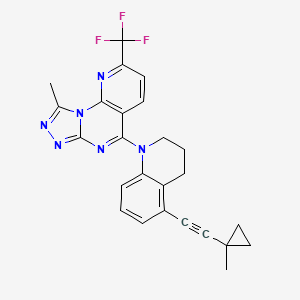

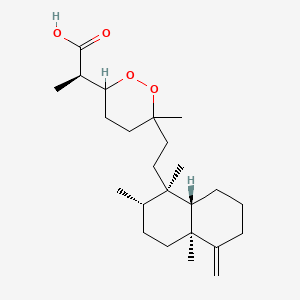

Comparison with Similar Compounds

Similar Compounds

Mal-PEG2-Gly-Gly-Phe-Gly-Deruxtecan: Another ADC linker conjugate with similar properties.

Mal-PEG2-Gly-Gly-Phe-Gly-Doxorubicin: A conjugate with the chemotherapeutic agent doxorubicin.

Uniqueness

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is unique due to its specific combination of Exatecan and the cleavable peptide linker, which provides stability in circulation and targeted release within tumor cells .

Properties

Molecular Formula |

C57H65FN10O15 |

|---|---|

Molecular Weight |

1149.2 g/mol |

IUPAC Name |

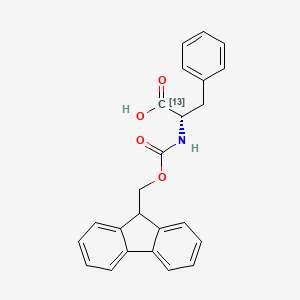

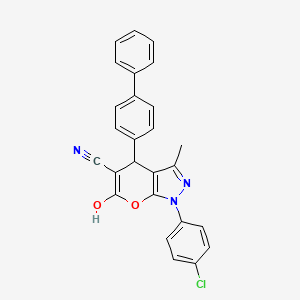

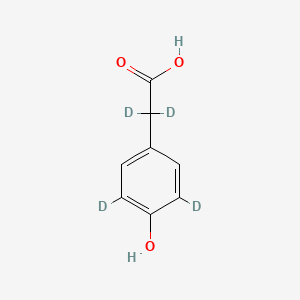

4-[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]butanamide |

InChI |

InChI=1S/C57H65FN10O15/c1-3-57(80)37-25-42-53-35(30-68(42)55(78)36(37)31-83-56(57)79)52-39(12-11-34-32(2)38(58)26-40(66-53)51(34)52)64-45(71)10-7-17-59-46(72)28-63-54(77)41(24-33-8-5-4-6-9-33)65-48(74)29-62-47(73)27-61-44(70)16-20-81-22-23-82-21-18-60-43(69)15-19-67-49(75)13-14-50(67)76/h4-6,8-9,13-14,25-26,39,41,80H,3,7,10-12,15-24,27-31H2,1-2H3,(H,59,72)(H,60,69)(H,61,70)(H,62,73)(H,63,77)(H,64,71)(H,65,74)/t39-,41-,57-/m0/s1 |

InChI Key |

ZBYJQVQMEUURFL-APCOEFGTSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)